3-(1-氨基丙基)苯-1-磺酰胺

描述

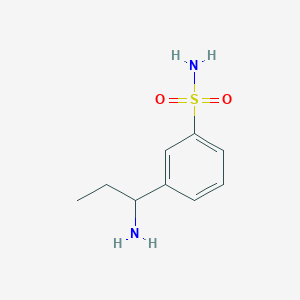

3-(1-Aminopropyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1-Aminopropyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Aminopropyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌素耐药性

磺酰胺衍生物因其在对抗抗菌素耐药性方面的潜力而受到关注,抗菌素耐药性是全球主要的健康风险。 它们已被用于合成具有潜在抗菌活性的新化合物 .

治疗剂

香豆素磺酰胺衍生物正在成为一类具有潜在治疗应用的治疗剂,可用于多种治疗 .

药理活性

磺酰胺具有多种药理活性,例如抗碳酸酐酶和抗二氢叶酸合成酶,使其可用于治疗诸如利尿、低血糖、甲状腺炎、炎症和青光眼等疾病 .

药物测试

生物活性

3-(1-Aminopropyl)benzene-1-sulfonamide, also known as 3-(1-aminopropyl)benzenesulfonamide hydrochloride, is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an aminopropyl group and a sulfonamide moiety. Its IUPAC name is 3-(1-aminopropyl)benzenesulfonamide hydrochloride, and it possesses the following chemical characteristics:

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.30 g/mol

- InChI Key : IRGRUFDWMAJGTI-UHFFFAOYSA-N

The synthesis typically involves the reaction between amines and benzene sulfonyl chloride in an aqueous basic medium, optimized for yield and purity under environmentally friendly conditions.

The primary mechanism by which 3-(1-Aminopropyl)benzene-1-sulfonamide exerts its biological effects is through the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for folate synthesis in bacteria, catalyzing the condensation of para-aminobenzoic acid with pteridine derivatives. By inhibiting this enzyme, sulfonamides disrupt folate synthesis, leading to impaired bacterial growth and replication.

Antibacterial Properties

3-(1-Aminopropyl)benzene-1-sulfonamide exhibits notable antibacterial activity against various strains of bacteria. The effectiveness varies based on structural modifications and substituents. For instance, studies have shown that sulfonamides can inhibit growth in clinically relevant strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potency .

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 40 | Moderate |

| Escherichia coli | 20 | High |

| Bacillus subtilis | 50 | Moderate |

Anti-inflammatory Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, may also exhibit anti-inflammatory properties. They have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation pathways. In vitro studies have shown that certain analogs can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in response to inflammatory stimuli .

Case Studies

- Inhibition of Dihydropteroate Synthase : A study demonstrated that 3-(1-Aminopropyl)benzene-1-sulfonamide effectively inhibited dihydropteroate synthase in E. coli, leading to reduced folate levels and bacterial cell death.

- Cardiovascular Effects : Another research focused on the cardiovascular implications of sulfonamides found that certain derivatives could act as endothelin receptor antagonists, potentially mitigating conditions like pulmonary hypertension .

- NLRP3 Inflammasome Inhibition : A recent investigation identified that benzenesulfonamide analogs could inhibit the NLRP3 inflammasome pathway, suggesting a role in treating inflammatory diseases by blocking IL-1β release from macrophages .

属性

IUPAC Name |

3-(1-aminopropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13/h3-6,9H,2,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGRUFDWMAJGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679063 | |

| Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889936-99-6 | |

| Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。